molecular formula C13H12BrN B1625220 N-Benzyl-2-bromoaniline CAS No. 71687-81-5

N-Benzyl-2-bromoaniline

Cat. No.: B1625220
CAS No.: 71687-81-5
M. Wt: 262.14 g/mol
InChI Key: KUSIVIJKFBJPBH-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromoaniline: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a bromine atom at the second position and a benzyl group attached to the nitrogen atom of the aniline moiety

Safety and Hazards

While specific safety and hazard information for N-Benzyl-2-bromoaniline was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and benzylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency and selectivity .

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromoaniline in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the benzyl group and the electron-withdrawing effect of the bromine atom. This dual effect facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .

Properties

IUPAC Name

N-benzyl-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIVIJKFBJPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435401
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71687-81-5
Record name N-Benzyl-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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